molecular formula C17H23N3O3 B13447020 Primaquine Methyl Carbamate

Primaquine Methyl Carbamate

Cat. No.: B13447020
M. Wt: 317.4 g/mol
InChI Key: QESMTMDLEUQBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Primaquine Methyl Carbamate can be synthesized through a multi-step process involving the carbamoylation of primaquine. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Primaquine Methyl Carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Primaquine Methyl Carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

    Biology: Investigated for its potential biological activities, including antimalarial and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating malaria and other parasitic infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Primaquine Methyl Carbamate is unique due to its specific carbamate modification, which may enhance its stability and bioavailability compared to primaquine. This modification also allows for the exploration of new therapeutic applications and improved pharmacokinetic properties .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

methyl N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]carbamate

InChI

InChI=1S/C17H23N3O3/c1-12(6-4-9-19-17(21)23-3)20-15-11-14(22-2)10-13-7-5-8-18-16(13)15/h5,7-8,10-12,20H,4,6,9H2,1-3H3,(H,19,21)

InChI Key

QESMTMDLEUQBEY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

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